4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID
Description
Properties
IUPAC Name |
5-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methylamino]-5-oxo-3-thiophen-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-31-19-6-3-2-5-18(19)25-23(30)26-10-8-16(9-11-26)15-24-21(27)13-17(14-22(28)29)20-7-4-12-32-20/h2-7,12,16-17H,8-11,13-15H2,1H3,(H,24,27)(H,25,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYLDKOGZUDWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)CC(CC(=O)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl and thiophene groups, and the final coupling to form the butanoic acid derivative. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The methoxyphenyl and thiophene groups can be introduced through substitution reactions.
Coupling Reactions: The final step involves coupling the piperidine derivative with a butanoic acid precursor under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and thiophene rings, to introduce different substituents.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that includes:
- A piperidine ring substituted with a methoxyphenyl group.
- A thiophene moiety, which may contribute to its biological activity.
- Multiple carbamoyl groups that enhance its pharmacokinetic properties.
Anticancer Activity
Research has indicated that derivatives of butanoic acid, including those with carbamoyl substitutions, exhibit significant anticancer properties. Studies have shown that compounds similar to 4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Case Study:
A study published in Bioorganic Chemistry demonstrated that certain butanoic acid derivatives inhibited tumor growth in xenograft models, suggesting a potential therapeutic role for this class of compounds in oncology .
Neurological Disorders
The compound's structural features suggest potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. Compounds with similar piperidine structures have been studied as antagonists or agonists at serotonin and muscarinic receptors, indicating possible applications in treating neurological disorders such as depression and anxiety .
Case Study:
In a recent investigation, a related piperidine derivative was shown to improve cognitive function in animal models of Alzheimer's disease, highlighting the potential for similar compounds to influence neurological pathways positively .
Anti-inflammatory Properties
Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory effects. The presence of the thiophene ring is known to enhance anti-inflammatory activity in various compounds. Research has indicated that related butanoic acid derivatives can reduce inflammation markers in vitro and in vivo .
Data Table: Anti-inflammatory Activity Comparison
Mechanism of Action
The mechanism of action of 4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Compound A : 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid (CAS 1031281-07-8)
- Structure: Shares a butanoic acid backbone and thiophen-2-yl substituent but replaces the piperidine-carbamoyl group with a 4-bromophenyl moiety.
- Molecular Formula: C₁₅H₁₄BrNO₃S (Molar mass: 368.25 g/mol) .
- the methoxyphenyl’s electron-donating effects.
Compound B : 4-[4-(2-Methoxyethylcarbamoyl)anilino]-4-oxobutanoic acid (AGN-PC-01DEVL)
- Structure: Contains a butanoic acid chain and carbamoyl group but substitutes the piperidine with an aniline ring.
- Key Differences :
Compound C : Tiagabine-Related Compounds (e.g., 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid)
- Structure : Piperidine core with thiophene substituents but lacks the methoxyphenyl carbamoyl group.
- Carboxylic acid terminus differs from the target compound’s carbamoyl-linked butanoic acid .
Physicochemical and Pharmacological Comparisons
Pharmacological Insights :
- The target compound’s piperidine and methoxyphenyl groups may enhance blood-brain barrier penetration compared to Compounds A and B .
- The thiophen-2-yl group could improve metabolic stability over phenyl-based analogues due to sulfur’s resistance to oxidation .
- Compound C’s bis-thienyl structure demonstrates higher logP values, suggesting the target compound strikes a balance between solubility and lipophilicity .
Research Findings and Implications
Biological Activity
The compound 4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a thiophene moiety, and multiple carbamoyl groups, which are known to enhance biological activity through various mechanisms. The molecular formula and structure can be summarized as follows:
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Key Functional Groups :
- Piperidine
- Thiophene
- Carbamoyl
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors. Below is a summary of its notable activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, derivatives featuring piperidine have shown significant cytotoxic effects against various cancer cell lines, indicating potential utility in cancer therapy .
- Enzyme Inhibition : The compound's structure suggests it may act as an inhibitor for certain enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar functionalities have demonstrated strong inhibitory activity against these enzymes, which can be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .
- Antimicrobial Properties : There is evidence suggesting that related compounds possess antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings indicate that the compound may also exhibit antimicrobial properties .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various piperidine derivatives, revealing that certain compounds showed IC50 values in the low micromolar range against breast and colon cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibitory potential of similar compounds demonstrated that they exhibited significant inhibition of AChE, with IC50 values comparable to established inhibitors. This suggests that the compound could be developed as a therapeutic agent for neurodegenerative diseases .
Case Study 3: Antimicrobial Screening
A series of synthesized derivatives were tested for antibacterial activity. Among them, compounds structurally related to the target compound displayed moderate to strong inhibition against multiple bacterial strains, reinforcing the potential of this class of compounds in antimicrobial therapy .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended methodologies for optimizing the synthesis of this compound?
- Methodological Answer: Utilize factorial design experiments to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, highlights that synthesis routes should prioritize yield and purity by comparing coupling agents (e.g., EDC/HOBt vs. DCC/DMAP) and reaction times. Include purification steps like gradient elution HPLC (as described in and ) to isolate the target compound from byproducts .
Q. How can researchers structurally characterize this compound to confirm its identity?
- Methodological Answer: Combine high-resolution mass spectrometry (HRMS) for molecular weight verification with 2D NMR (e.g., - COSY, - HSQC) to resolve overlapping signals from the piperidine, thiophene, and carbamoyl groups. X-ray crystallography may be employed if suitable crystals are obtained. Cross-reference spectral data with structurally analogous compounds (e.g., and ) to validate assignments .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer: Use reverse-phase HPLC with a C18 column and a mobile phase of methanol/buffer (65:35 v/v, pH 4.6 adjusted with sodium acetate and acetic acid) as per and . Monitor degradation under accelerated stability conditions (40°C/75% RH) to identify hydrolytic or oxidative instability in the carbamoyl or thiophene moieties .
Q. How can researchers design in vitro assays to evaluate biological activity?
- Methodological Answer: Prioritize target-specific assays (e.g., receptor-binding studies using radioligand displacement or surface plasmon resonance) based on the compound’s structural motifs (e.g., piperidine carbamoyl for GPCR interactions, thiophene for kinase inhibition). emphasizes validating interactions with negative controls and dose-response curves to calculate IC/EC values .
Q. What computational tools are recommended for preliminary docking studies?
- Methodological Answer: Use molecular docking software (e.g., AutoDock Vina, Schrödinger Suite) with homology-modeled targets derived from databases like PDB. Focus on the compound’s carbamoyl and thiophene groups as key pharmacophores. Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer: Apply variable-temperature NMR to distinguish dynamic rotational barriers in the piperidine ring or carbamoyl linkages. For unresolved signals, use isotopic labeling (e.g., -labeled carbamoyl groups) or compare with synthetic intermediates (as in and ) to isolate contributions from specific substructures .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, intermediate formation). Use design of experiments (DoE) to identify sensitive steps, such as carbamoyl coupling efficiency ( ), and optimize quenching conditions to minimize side reactions .
Q. How can researchers profile metabolic stability and metabolite identification?
- Methodological Answer: Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS analysis. Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, focusing on hydrolysis of the carbamoyl group ( ) or oxidation of the thiophene ring (). Compare fragmentation patterns with reference libraries .
Q. What advanced techniques validate target engagement in cellular models?
- Methodological Answer: Employ cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET) to confirm target binding in live cells. For example, CETSA can detect stabilization of a target protein upon compound binding, while BRET quantifies real-time interactions ( ) .
Q. How can impurity profiling align with ICH guidelines for preclinical studies?
- Methodological Answer: Follow ICH Q3A/B thresholds by using ultra-performance liquid chromatography (UPLC) with charged aerosol detection (CAD) for low-level impurity quantification. Synthesize suspected impurities (e.g., ’s "Tiagabine related compound A") as reference standards to confirm identity and toxicity thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
